BOC-acetamide
Overview
Description
BOC-acetamide, also known as tert-butoxycarbonyl acetamide, is a chemical compound widely used in organic synthesis. It is primarily utilized as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes. The tert-butoxycarbonyl group is stable under basic conditions and can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: BOC-acetamide is typically synthesized by reacting acetamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction is as follows:
CH3CONH2+(Boc)2O→CH3CONH-Boc+CO2+t-BuOH
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: BOC-acetamide undergoes several types of chemical reactions, including:
Deprotection: The removal of the tert-butoxycarbonyl group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions where the amide nitrogen can be functionalized with various electrophiles.
Hydrolysis: Under basic conditions, this compound can be hydrolyzed to acetamide and tert-butyl alcohol.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed:
Deprotection: Acetamide, tert-butyl alcohol
Substitution: Various N-substituted acetamides
Hydrolysis: Acetamide, tert-butyl alcohol
Scientific Research Applications
BOC-acetamide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: this compound is used to protect amino groups during the synthesis of peptides, allowing for selective deprotection and coupling of amino acids.
Drug Development: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: this compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Material Science: It is utilized in the synthesis of functional materials, including polymers and nanomaterials, for various industrial applications.
Mechanism of Action
The primary mechanism of action of BOC-acetamide involves the protection of amine groups through the formation of a stable tert-butoxycarbonyl derivative. This protection prevents the amine from participating in unwanted side reactions during synthetic processes. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, regenerating the free amine for further reactions. The molecular targets and pathways involved in this process are primarily related to the stability and reactivity of the tert-butoxycarbonyl group.
Comparison with Similar Compounds
BOC-acetamide is one of several protecting groups used in organic synthesis. Other similar compounds include:
Carbobenzyloxy (Cbz) Amide: Another protecting group for amines, which is removed by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc) Amide: A base-labile protecting group that is removed using piperidine.
Benzyl (Bn) Amide: A protecting group that is removed by hydrogenolysis.
Uniqueness of this compound:
Stability: this compound is stable under basic conditions, making it suitable for reactions that require basic environments.
Ease of Removal: The tert-butoxycarbonyl group can be easily removed under mild acidic conditions, providing flexibility in synthetic routes.
Versatility: It is compatible with a wide range of reagents and reaction conditions, making it a versatile tool in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-amino-3-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSWGJJMNJKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473996 | |
Record name | BOC-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42998-54-9 | |
Record name | BOC-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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